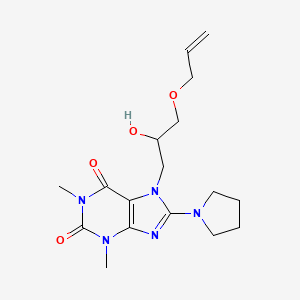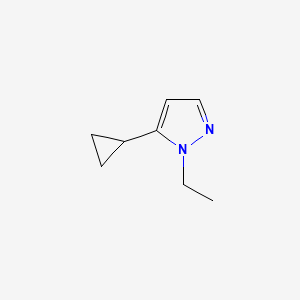
5-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string isCC(C=C1)=CC2=C1N=C(C3=CC=C(C=C3)NC(C4=CC=C(Br)O4)=O)S2 .
Scientific Research Applications
Antiprotozoal Agents
Compounds related to 5-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)furan-2-carboxamide have been synthesized and evaluated for their antiprotozoal activities. For instance, certain dicationic imidazo[1,2-a]pyridines and their derivatives have shown strong DNA affinities and remarkable in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).
Anti-bacterial Activities
The synthesis of furan-2-carboxamide derivatives and their application in combating clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus have been documented. These compounds exhibited significant antibacterial activities, with docking studies and molecular dynamics simulations validating their effectiveness. This highlights the potential of furan-carboxamide derivatives in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).
Crystal Structure Analysis
The study of crystal structures of related compounds offers insights into their molecular conformations and interactions, which is crucial for drug design and development. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides valuable data on the compound's geometry and potential biological activities, serving as a foundation for further pharmacological investigations (Galešić & Vlahov, 1990).
PET Imaging for Neuroinflammation
Positron emission tomography (PET) imaging studies have utilized furan-carboxamide derivatives for targeting specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), to visualize and quantify neuroinflammation. This application is crucial for understanding the role of microglia in various neuropsychiatric and neurodegenerative disorders, providing a noninvasive tool for diagnosis and the assessment of therapeutic interventions (Horti et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-13(9-18-15(20)12-7-8-14(17)21-12)22-16(19-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCSEQJSKOSWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)
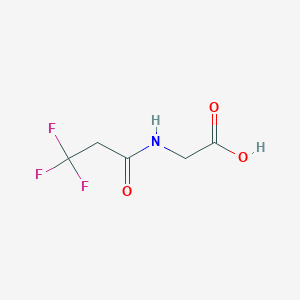
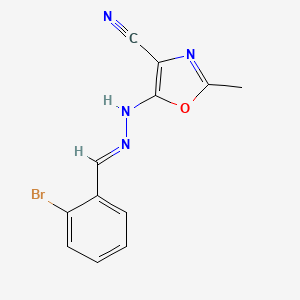
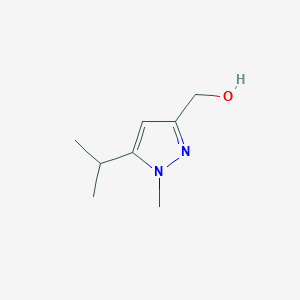
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
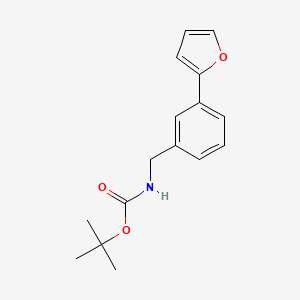
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
